molecular formula C16H12N4O2 B2606999 2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile CAS No. 1025609-04-4

2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile

Cat. No. B2606999
CAS RN: 1025609-04-4
M. Wt: 292.298
InChI Key: PVXMWMAARJXAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile (DMOC-N-CN) is an organic compound that is used in a variety of scientific applications. It is a versatile compound that has been used in synthesis, as a catalyst, and as a reagent in many biochemical and physiological studies. DMOC-N-CN is an important tool in the laboratory, as it can be used to study the effects of various compounds on the body.

Scientific Research Applications

Chemical Synthesis and Characterization

This compound is part of a broader category of chemicals that are extensively explored for their reactive properties and potential applications in synthesizing novel organic compounds. For instance, reactions involving 2,3-diaminomaleonitrile (DAMN) with various diones have been studied to produce compounds with potential for further chemical analysis and applications (Kubota et al., 2009). These reactions highlight the versatility of similar compounds in synthesizing diverse chemical structures, which can be crucial for developing new materials or biological probes.

Fluorescent Probes for Biological Applications

The structure and functionality of compounds similar to 2-amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile make them suitable candidates for designing fluorescent probes. A study by Zhao et al. (2017) described the synthesis of a new compound that acts as a fluorescent probe for hypochlorous acid, showing high selectivity and sensitivity. This research underscores the potential of such compounds in bio-imaging and sensing applications, particularly for detecting specific ions or molecules within biological systems (Zhao et al., 2017).

Heterocyclic Compound Synthesis

Compounds with structures related to 2-amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile serve as precursors or intermediates in the synthesis of heterocyclic compounds. For example, the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives from 2-cyanoacetamide and benzylideneacetone showcases the utility of similar compounds in creating complex heterocyclic structures, which are valuable in pharmaceutical and materials science research (Shatsauskas et al., 2017).

Optical and Material Science

The exploration of antipyrine derivatives for their optical properties, as seen in the study by El-Ghamaz et al. (2017), indicates that compounds structurally related to 2-amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile could play a significant role in material sciences. These studies focus on understanding the absorption, refraction, and dispersion properties of these compounds, which could inform the design of novel optical materials or sensors (El-Ghamaz et al., 2017).

properties

IUPAC Name

2-amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2/c1-9-3-10(2)15-14(4-9)22-8-11(16(15)21)7-20-13(6-18)12(19)5-17/h3-4,7-8H,19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXMWMAARJXAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC=C(C2=O)C=NC(=C(C#N)N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-[(5,7-dimethyl-4-oxochromen-3-yl)methylideneamino]but-2-enedinitrile

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